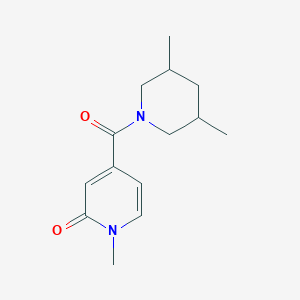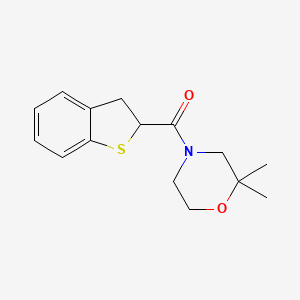![molecular formula C15H27N3O B7553651 3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole, commonly known as DMPP, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. DMPP has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mecanismo De Acción
DMPP exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely distributed throughout the nervous system. Upon binding to these receptors, DMPP causes the opening of ion channels, leading to the influx of cations such as sodium and calcium. This results in depolarization of the cell membrane, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
DMPP has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of nicotinic acetylcholine receptors, leading to the activation of downstream signaling pathways. DMPP has also been found to activate the release of catecholamines, which are important neurotransmitters involved in the regulation of the sympathetic nervous system. In addition, DMPP has been shown to induce vasodilation, which may have potential applications in the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages for use in laboratory experiments. It is a highly selective agonist for nicotinic acetylcholine receptors, making it a useful tool for studying the physiological and biochemical effects of these receptors. DMPP is also relatively stable and can be stored for long periods of time without degradation. However, DMPP has some limitations for use in laboratory experiments. It is a highly potent compound, and its effects may be difficult to control at high concentrations. In addition, DMPP may have off-target effects on other receptors and ion channels, which may complicate its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DMPP. One potential area of research is the development of more selective agonists for nicotinic acetylcholine receptors, which may have potential applications in the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the potential therapeutic applications of DMPP in the treatment of hypertension and other cardiovascular disorders. Finally, further studies are needed to elucidate the exact mechanism of action of DMPP and its effects on downstream signaling pathways.
Métodos De Síntesis
DMPP can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylpyrazole with 2-bromoethyl isopropyl ether, followed by the reaction with pyrrolidine and subsequent purification steps. The final product obtained is DMPP, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
DMPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. DMPP has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. DMPP has also been found to activate the release of catecholamines, which are important neurotransmitters involved in the regulation of the sympathetic nervous system.
Propiedades
IUPAC Name |
3,5-dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-12(2)19-9-8-17-7-5-6-15(17)11-18-14(4)10-13(3)16-18/h10,12,15H,5-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXVICJFJKAFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCCN2CCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)

![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)
![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)
